Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate
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Overview
Description
Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. This compound is known for its unique structure, which includes a phosphonate group and a dithiaphosphinan ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous monitoring ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,3-dithian-2-ylphosphonate
- Diethylphosphite
- Diethyl (1,3-dioxan-2-ylmethyl)phosphonate
Uniqueness
Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
CAS No. |
61704-85-6 |
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Molecular Formula |
C7H16O3P2S2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C7H16O3P2S2/c1-3-9-12(8,10-4-2)11-13-6-5-7-14-11/h3-7H2,1-2H3 |
InChI Key |
BCRDJFPQNNDDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)P1SCCCS1 |
Origin of Product |
United States |
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